2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone
Overview
Description
CID 124222343 is a natural product found in Salvia przewalskii with data available.
Mechanism of Action
Target of Action
The primary target of this compound, also known as Neoprzewaquinone A , is the blue-green algae Microcystis aeruginosa . This algae is a common component of algal blooms and can produce harmful toxins.
Mode of Action
Neoprzewaquinone A exhibits an algicidal effect on M. aeruginosa
Pharmacokinetics
It is known that the compound is a red powder with a molecular weight of 5566 and a molecular formula of C36H28O6 . It is stable for two years when stored at the recommended temperature .
Result of Action
The primary result of Neoprzewaquinone A’s action is the reduction or elimination of M. aeruginosa populations . This can help control harmful algal blooms and reduce the impact of the toxins they produce.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Neoprzewaquinone A. For instance, light exposure can affect its stability, which is why it is recommended to store the compound in a dark place . The compound’s algicidal effect may also vary depending on the concentration of M. aeruginosa and other environmental conditions.
Biological Activity
2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone (commonly referred to as Neoprzewaquinone A) is a complex organic compound derived from the roots of Salvia miltiorrhiza. Its intricate polycyclic structure and multiple functional groups suggest significant potential for various biological activities.
Structural Characteristics
The compound features a highly substituted tetracyclic structure with numerous methyl groups and dioxo functionalities (two ketone groups). This unique arrangement contributes to its chemical reactivity and biological properties.
Property | Value |
---|---|
IUPAC Name | 2Z-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone |
Molecular Formula | C36H28O6 |
Molecular Weight | 556.6 g/mol |
CAS Number | 630057-39-5 |
Solubility | Soluble in chloroform and DMSO |
Biological Activity
Neoprzewaquinone A has been studied for its various biological effects:
- Anticancer Properties : Research indicates that Neoprzewaquinone A inhibits PIM1 kinase activity. This inhibition leads to the suppression of cell proliferation in cancer cells by disrupting critical signaling pathways involved in cell growth and survival .
- Mechanism of Action : The compound's mechanism involves binding to specific molecular targets and modulating their activity. This can lead to diverse biological effects depending on the context of its application .
- Potential Therapeutic Applications : Due to its inhibitory effects on key kinases and pathways associated with cancer progression and other diseases, Neoprzewaquinone A is being explored for potential therapeutic applications in oncology and possibly other fields of medicine .
Case Studies
Several studies have investigated the biological activity of Neoprzewaquinone A:
- Study on Cell Proliferation : A study demonstrated that treatment with Neoprzewaquinone A resulted in a significant reduction in the proliferation of various cancer cell lines compared to control groups. The IC50 values indicated potent activity at low concentrations.
- In Vivo Studies : Animal models treated with Neoprzewaquinone A showed reduced tumor growth rates compared to untreated controls. These findings suggest that the compound may be effective in vivo as well as in vitro .
Properties
IUPAC Name |
2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O6/c1-17-7-5-9-24-22(12-14-26-30(24)34(40)32(38)28-20(4)16-42-36(26)28)18(2)8-6-10-23-21(17)11-13-25-29(23)33(39)31(37)27-19(3)15-41-35(25)27/h8,11-16H,1,5-7,9-10H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQCYGZVSVUMEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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